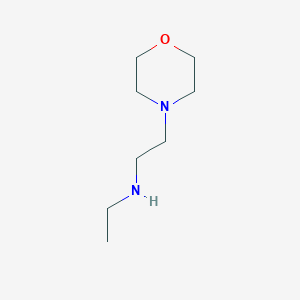
N-Ethyl-2-morpholinoéthanamine
Vue d'ensemble
Description
N-Ethyl-2-morpholinoethanamine is an organic compound belonging to the class of morpholines. It is characterized by the presence of a morpholine ring, which consists of a six-membered ring containing both nitrogen and oxygen atoms. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Applications De Recherche Scientifique
N-Ethyl-2-morpholinoethanamine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme interactions and protein modifications.
Mécanisme D'action
Target of Action
N-Ethyl-2-morpholinoethanamine, also known as 2-Morpholinoethanamine, is a key intermediate of moclobemide . Moclobemide is a selective monoamine oxidase A (MAO-A) inhibitor . MAO-A is an enzyme that breaks down monoamines, including neurotransmitters such as serotonin and norepinephrine. By inhibiting MAO-A, moclobemide increases the levels of these neurotransmitters, which can help to alleviate symptoms of depressive illness .
Mode of Action
It is known that compounds containing 2-morpholinoethanamine as a side group have shown a broad spectrum of biological activities . These include anti-gastroesophageal reflux disease and anti-irritable bowel syndrome, anti-inflammatory, and anticancer activities .
Biochemical Pathways
It is known that the compound is involved in the inhibition of mao-a, which plays a crucial role in the regulation of monoamine neurotransmitters . This can lead to increased levels of these neurotransmitters, potentially affecting multiple downstream pathways related to mood regulation and other physiological processes .
Result of Action
It is known that the compound can have a broad spectrum of biological activities, including anti-inflammatory and anticancer effects . These effects are likely the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Action Environment
It is known that the compound is prepared rapidly mainly in aqueous conditions from inexpensive and commercially accessible starting materials . This suggests that the compound’s synthesis and potentially its action may be influenced by environmental conditions such as temperature and pressure .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N-Ethyl-2-morpholinoethanamine can be synthesized through several methods. One common approach involves the Michael addition reaction, where morpholine reacts with ethyl acrylate in the presence of ferric chloride in water. This reaction produces ethyl 3-morpholinopropanoate, which is then subjected to hydrazinolysis to yield 3-morpholinopropanehydrazide. Finally, the Curtius rearrangement of this intermediate in the presence of sodium nitrite and hydrochloric acid in water produces N-Ethyl-2-morpholinoethanamine .
Industrial Production Methods
Industrial production of N-Ethyl-2-morpholinoethanamine typically involves the same synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, waste disposal, and simplicity of purification. The use of inexpensive and commercially accessible starting materials, along with aqueous conditions, makes this method suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-2-morpholinoethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions typically involve the use of halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Morpholinoethanamine: This compound is structurally similar but lacks the ethyl group attached to the nitrogen atom.
4-Morpholineethanamine: Another similar compound with a different substitution pattern on the morpholine ring.
N-Aminoethylmorpholine: Similar in structure but with an aminoethyl group instead of an ethyl group.
Uniqueness
N-Ethyl-2-morpholinoethanamine is unique due to the presence of the ethyl group, which enhances its nucleophilic properties and makes it more reactive in certain chemical reactions. This structural feature also contributes to its versatility in various scientific and industrial applications .
Propriétés
IUPAC Name |
N-ethyl-2-morpholin-4-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-2-9-3-4-10-5-7-11-8-6-10/h9H,2-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXQOOWBHUWQUMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCN1CCOCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30561230 | |
| Record name | N-Ethyl-2-(morpholin-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
108302-54-1 | |
| Record name | N-Ethyl-2-(morpholin-4-yl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30561230 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



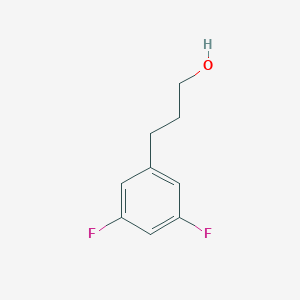

![Ethyl 2-[3-fluoro-4-(trifluoromethyl)phenyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B17352.png)




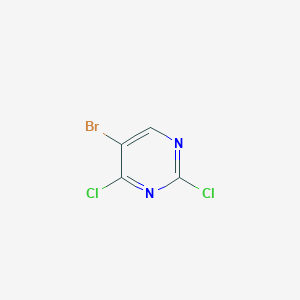
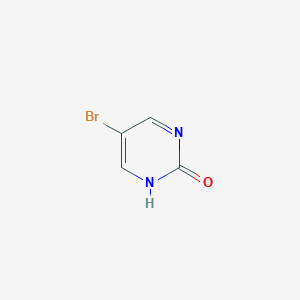
![(8S,9S,11R,13S,14S)-3-cyclopentyloxy-17-ethynyl-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-11,17-diol](/img/structure/B17366.png)

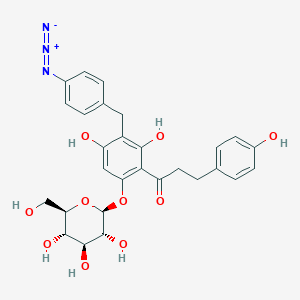
amino]-2-hydroxy-1-phenylmethyl)propyl]carbamic Acid, (3S)-Tetrahydro-3-furanyl Ester](/img/structure/B17375.png)
